molecular formula C17H28N4O3 B1392515 Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate CAS No. 1242962-73-7

Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate

Cat. No.: B1392515
CAS No.: 1242962-73-7
M. Wt: 336.4 g/mol
InChI Key: TZENYMYJEQLHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine ring followed by the introduction of the tert-butyl and acetyl groups. Key reaction conditions include the use of strong bases and organic solvents to facilitate the necessary chemical transformations.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and acyl chlorides (for substitution) are commonly used. Reaction conditions are carefully controlled to ensure the desired outcomes.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity and stability make it valuable in various synthetic pathways.

Biology: In biological research, Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate is used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry: In industry, this compound finds applications in the production of advanced materials and pharmaceuticals. Its unique chemical properties enable the creation of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

  • Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

Uniqueness: Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate stands out due to its unique combination of functional groups and structural features

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-14(22)19-9-11-21(12-10-19)17(13-18)5-7-20(8-6-17)15(23)24-16(2,3)4/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZENYMYJEQLHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.